Betrixaban; maleic acid
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Overview
Description
Betrixaban, marketed under the trade name Bevyxxa, is an oral anticoagulant drug that acts as a direct inhibitor of Factor Xa. It is primarily used for the prevention of venous thromboembolism in adults who are hospitalized for acute medical illnesses and are at risk for thromboembolic complications . Betrixaban is unique among direct oral anticoagulants due to its relatively low renal excretion and lack of metabolism by the CYP3A4 enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
Betrixaban can be synthesized through a multi-step process starting from 5-methoxy-2-nitrobenzoic acid. The synthetic route involves reduction, acylation, chlorination, and amidine formation . The key steps include:
- Reduction of 5-methoxy-2-nitrobenzoic acid to 2-amino-5-methoxybenzoic acid.
- Conversion of 4-cyanobenzoic acid to its acid chloride, followed by coupling with the amine to form an amide.
- Further acylation and amidine formation to yield the final product .
Industrial Production Methods
For industrial-scale production, a scalable route involving seven steps has been developed. This method uses cost-effective amide formation and 2-methyltetrahydrofuran as a reaction solvent and for extraction in multiple stages. The overall yield of this process is approximately 38%, with high purity (>98%) .
Chemical Reactions Analysis
Types of Reactions
Betrixaban undergoes several types of chemical reactions, including:
Reduction: The initial reduction of 5-methoxy-2-nitrobenzoic acid to 2-amino-5-methoxybenzoic acid.
Acylation: Multiple acylation steps to form amides.
Chlorination: Introduction of chlorine atoms in the synthesis process.
Amidine Formation: Final step to form the amidine group.
Common Reagents and Conditions
Reduction: Typically involves hydrogenation using a palladium catalyst.
Acylation: Utilizes acid chlorides and amines in the presence of coupling agents like EDC and NHS.
Chlorination: Uses reagents like thionyl chloride or phosphorus oxychloride.
Amidine Formation: Involves the reaction of amides with amidine reagents under acidic conditions.
Major Products Formed
The major product formed from these reactions is Betrixaban itself, with high purity and yield .
Scientific Research Applications
Betrixaban has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying direct Factor Xa inhibitors.
Biology: Investigated for its effects on blood coagulation pathways.
Medicine: Clinically used for the prevention of venous thromboembolism in hospitalized patients.
Mechanism of Action
Betrixaban exerts its effects by directly inhibiting Factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the blood coagulation cascade. By inhibiting Factor Xa, Betrixaban prevents the formation of thrombin and subsequently reduces the formation of fibrin clots . This mechanism is independent of cofactors and is both competitive and reversible .
Comparison with Similar Compounds
Similar Compounds
- Edoxaban
- Rivaroxaban
- Apixaban
- Enoxaparin
Uniqueness
Betrixaban is unique among these compounds due to its longer half-life, lower renal excretion, and lack of metabolism by the CYP3A4 enzyme. These properties make it particularly suitable for patients with renal impairment and those at risk of drug-drug interactions .
Properties
IUPAC Name |
but-2-enedioic acid;N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3.C4H4O4/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20;5-3(6)1-2-4(7)8/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31);1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSJEZCXVWQKCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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